9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
This compound is an organic molecule with several functional groups. It contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a methoxy group (-OCH3) and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepin ring and the introduction of the methoxy and thiophenyl groups. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazepin ring, methoxy group, and thiophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the thiophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Chemical Characterization
The chemical compound 9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, due to its complex structure, is involved in various synthesis processes and chemical characterizations. For example, studies on bridged-ring nitrogen compounds have explored the synthesis of related ring systems, including attempts to cyclize certain substituted benzosuberones into tricyclic 1,4-ethano-3-benzazepine ring systems, although with mixed success (Sedgeworth & Proctor, 1981). Similar research efforts have investigated the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, demonstrating the compound's role in facilitating complex organic reactions (Shandala, Ayoub, & Mohammad, 1984).
Pharmacological Properties
Research has also explored the pharmacological properties of compounds structurally related to this compound. For instance, studies on racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones have indicated their potential as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, highlighting the therapeutic potential of similar compounds in neurological conditions (Guzikowski et al., 1997).
Electrosynthesis and Characterization
The electrosynthesis and characterization of polymers derived from methoxy and ethoxy benzene compounds have been explored, underscoring the significance of methoxy-substituted compounds in the development of soluble polymeric materials with potential applications in electronic devices and materials science (Moustafid et al., 1991).
Bioactive Metabolites and Antimalarial Activity
Bioactive metabolites derived from cultures of basidiomycete Favolaschia tonkinensis, including 9-methoxystrobilurin B and G, have demonstrated antimalarial, antifungal, and cytotoxic activities. This research emphasizes the potential of methoxy-substituted compounds in contributing to new bioactive substances with therapeutic applications (Kornsakulkarn et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-methoxy-4-(1-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(14-7-4-8-21-14)17-9-12-5-3-6-13(19-2)16(12)20-10-15(17)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYAQDHSMHRZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N2CC3=C(C(=CC=C3)OC)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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